

synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine from 4-(trifluoromethoxy)acetophenone

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Compound of Interest

Compound Name: 1-(4-(Trifluoromethoxy)phenyl)ethanamine

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Application Notes and Protocols: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of **1-(4-(trifluoromethoxy)phenyl)ethanamine** from 4-(trifluoromethoxy)acetophenone via reductive amination. Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.^[1] This application note outlines two robust and accessible methods: a classical approach using the Leuckart reaction with ammonium formate and a modern approach utilizing sodium borohydride as a reducing agent. These protocols are designed to be adaptable for a broad range of substituted acetophenones.

Introduction

1-(4-(Trifluoromethoxy)phenyl)ethanamine is a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. The

synthesis of this primary amine from the corresponding ketone, 4-(trifluoromethoxy)acetophenone, is a key transformation. Reductive amination of ketones is a widely employed and efficient method for amine synthesis.[1][2][3] This process involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced to the corresponding amine.[1]

This document presents two distinct protocols for this conversion:

- **Leuckart-Wallach Reaction:** A classic method that utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[4][5] It is a cost-effective, one-pot procedure.[5]
- **Sodium Borohydride Reduction:** A milder and often higher-yielding method that employs a hydride reducing agent to convert the intermediate imine to the final amine product.[6][7]

Experimental Protocols

Method 1: Leuckart-Wallach Reaction

This protocol is adapted from general procedures for the Leuckart reaction of acetophenones.[4][5][8]

Materials:

- 4'-(Trifluoromethoxy)acetophenone
- Ammonium formate
- Formamide (optional, can be used as a solvent)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH), pellets or concentrated solution
- Diethyl ether or Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and ammonium formate (4.0-5.0 equiv). Formamide can be added as a solvent if desired.
- **Reaction:** Heat the reaction mixture to 160-180°C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis of Formamide Intermediate:** After cooling to room temperature, add concentrated hydrochloric acid (e.g., 6 M HCl) to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate N-formyl product.^[5]
- **Work-up:**
 - Cool the mixture and transfer it to a separatory funnel.
 - Wash the aqueous layer with an organic solvent (e.g., diethyl ether or DCM) to remove any unreacted ketone.
 - Make the aqueous layer basic (pH > 10) by the slow addition of concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.
 - Extract the product, **1-(4-(trifluoromethoxy)phenyl)ethanamine**, with an organic solvent (e.g., diethyl ether or DCM) three times.
 - Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the

crude product.

- Purification: The crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Reductive Amination using Sodium Borohydride

This protocol is based on general procedures for the reductive amination of ketones using sodium borohydride.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Materials:

- 4'-(Trifluoromethoxy)acetophenone
- Ammonium acetate or Ammonium chloride
- Methanol (MeOH) or Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE)[\[6\]](#)
- Sodium borohydride (NaBH_4)
- Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
- Sodium hydroxide (NaOH), solution (e.g., 1 M)
- Ethyl acetate or Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Standard glassware for extraction and filtration

- Rotary evaporator

Procedure:

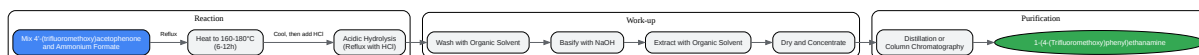
- Imine Formation: In a round-bottom flask, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and a large excess of an ammonium salt such as ammonium acetate (e.g., 10 equiv) in a suitable solvent like methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5-2.0 equiv) portion-wise over 15-30 minutes, ensuring the temperature remains below 10°C.^[9]
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Work-up:
 - Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
 - Remove the bulk of the organic solvent under reduced pressure.
 - Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
 - Basify the aqueous layer with a sodium hydroxide solution to pH > 10.
 - Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
 - Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting amine can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation

Parameter	Leuckart-Wallach Reaction	Sodium Borohydride Reduction
Amine Source	Ammonium formate	Ammonium acetate/chloride
Reducing Agent	Formic acid (in situ)	Sodium borohydride
Solvent	Formamide (optional)	Methanol, Ethanol, or TFE
Temperature	160-180°C	0°C to Room Temperature
Reaction Time	6-12 hours	3-6 hours
Typical Yield	40-70%	70-95%
Purity (crude)	Moderate	High
Key Advantages	Cost-effective, one-pot	Mild conditions, high yield
Key Disadvantages	High temperature, potential byproducts	Requires stoichiometric reductant

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.



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Caption: Experimental workflow for the Leuckart-Wallach synthesis.



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Caption: Experimental workflow for the Sodium Borohydride reduction.

Conclusion

The synthesis of **1-(4-(trifluoromethoxy)phenyl)ethanamine** from 4-(trifluoromethoxy)acetophenone can be effectively achieved through reductive amination. The choice between the Leuckart-Wallach reaction and sodium borohydride reduction will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment. The sodium borohydride method is generally preferred for its milder conditions and higher yields, making it well-suited for laboratory-scale synthesis in a drug discovery setting. The Leuckart reaction remains a viable, cost-effective alternative, particularly for larger-scale production where the higher reaction temperatures are manageable. Both protocols provide a reliable pathway to this important synthetic intermediate.

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